[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol

LC-MS quantification mass spectrometry isotopic pattern

[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol (CAS 926183-97-3) is a polysubstituted benzyl alcohol derivative with the molecular formula C₉H₉ClF₂O₃ and a molecular weight of 238.62 g·mol⁻¹. The compound features a trifunctional aromatic ring bearing chloro (3-position), difluoromethoxy (4-position), and methoxy (5-position) substituents flanking a primary hydroxymethyl group, classifying it as a fluorinated heteroarene building block for medicinal chemistry and agrochemical intermediate applications.

Molecular Formula C9H9ClF2O3
Molecular Weight 238.61
CAS No. 926183-97-3
Cat. No. B2724068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol
CAS926183-97-3
Molecular FormulaC9H9ClF2O3
Molecular Weight238.61
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)CO)Cl)OC(F)F
InChIInChI=1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3
InChIKeyQAZKUAVDXVJNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol (CAS 926183-97-3): Structural Identity and Procurement Baseline for a Trifunctional Benzyl Alcohol Building Block


[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol (CAS 926183-97-3) is a polysubstituted benzyl alcohol derivative with the molecular formula C₉H₉ClF₂O₃ and a molecular weight of 238.62 g·mol⁻¹ . The compound features a trifunctional aromatic ring bearing chloro (3-position), difluoromethoxy (4-position), and methoxy (5-position) substituents flanking a primary hydroxymethyl group, classifying it as a fluorinated heteroarene building block for medicinal chemistry and agrochemical intermediate applications . It is commercially available from multiple vendors at ≥95% purity, with an MDL number MFCD08442639 and a computed LogP of 2.44 .

Why Generic Substitution Fails for [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol: The Functional Consequences of Chloro, Difluoromethoxy, and Methoxy Co-Localization


In-class benzyl alcohol building blocks bearing difluoromethoxy and methoxy groups cannot be interchanged with [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol without altering downstream molecular properties. The presence of the 3-chloro substituent introduces a heavy-atom handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in non-halogenated analogs such as [4-(difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1) . Furthermore, the difluoromethoxy group (–OCHF₂) is a documented metabolically stable bioisostere of the methoxy group, conferring enhanced lipophilicity and oxidative metabolic resistance relative to –OCH₃-only congeners [1]. Regioisomeric variants (e.g., 2-(difluoromethoxy)-5-methoxyphenyl)methanol, CAS 294860-72-3) differ in substitution topology, altering electronic distribution across the aromatic ring and consequently the reactivity of the benzylic alcohol toward oxidation, esterification, or nucleophilic displacement . Substituting the alcohol with the corresponding aldehyde (CAS 747411-54-7) eliminates the primary alcohol as a synthetic diversification point, restricting the accessible chemical space .

Quantitative Differentiation Evidence for [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol (CAS 926183-97-3) Against Closest Analogs


Molecular Weight Differentiation: The 34.45 Da Impact of 3-Chloro Substitution on Mass-Dependent Detection Sensitivity

The target compound carries a chlorine atom at the 3-position, increasing its molecular weight to 238.62 g·mol⁻¹ compared to 204.17 g·mol⁻¹ for the non-chlorinated analog [4-(difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1) . This 34.45 Da mass increment provides a distinct [M+H]⁺ ion at m/z 239/241 (³⁵Cl/³⁷Cl isotopic doublet, ~3:1 ratio) that enables unambiguous LC-MS discrimination from non-halogenated congeners in complex biological matrices . The characteristic chlorine isotopic signature serves as an intrinsic analytical tracer, reducing false-positive detection risk in metabolite identification workflows by up to one order of magnitude compared to monoisotopic analogs .

LC-MS quantification mass spectrometry isotopic pattern

Computed Lipophilicity (LogP) Enhancement Through Synergistic Chloro and Difluoromethoxy Substitution

The target compound exhibits a computed LogP (XLogP3 / ACD/LogP) of approximately 2.44, reflecting the additive lipophilic contributions of the 3-chloro (π ≈ +0.71), 4-difluoromethoxy (π ≈ +0.5 to +1.0 depending on conformation), and 5-methoxy (π ≈ -0.02) substituents . In contrast, the non-chlorinated analog [4-(difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1) has a predicted LogP of ~1.5–1.8 based on fragment-based calculation (loss of Cl π contribution) . The difluoromethoxy group's conformational duality—interconverting between a lipophilic conformer (OCF₂H acting as a non-classical bioisostere of –OCF₃) and a polar conformer (exposing the C–H bond for H-bond donation)—adds a unique polarity-adaptive property absent in simple –OCH₃-substituted benzyl alcohols [1].

lipophilicity membrane permeability drug-likeness LogP prediction

Synthetic Versatility: The 3-Chloro Substituent as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 3-chloro substituent on the target compound serves as a functionalizable aryl halide handle, enabling palladium-catalyzed cross-coupling transformations (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) that are sterically and electronically inaccessible to the non-halogenated comparator [4-(difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1) . This single-atom difference (Cl vs. H) fundamentally alters the retrosynthetic disconnection strategy: the target compound can serve as both a nucleophile (via the benzylic alcohol) and an electrophile (via oxidative addition at the C–Cl bond), whereas the comparator can only act as a nucleophile . The ortho-difluoromethoxy and meta-methoxy groups exert electron-withdrawing inductive effects that modulate the oxidative addition rate at the C–Cl bond, estimated to enhance Pd(0) insertion kinetics by a factor of 2–5 compared to an unsubstituted chlorobenzene based on Hammett σₘ analysis [1].

cross-coupling Suzuki reaction Buchwald-Hartwig amination C–C bond formation

Metabolic Stability Differentiation: Difluoromethoxy as a Methoxy Bioisostere with Documented Pharmacokinetic Advantage

The target compound incorporates a difluoromethoxy (–OCHF₂) group at the 4-position, which is a literature-validated metabolically stable bioisostere of the methoxy (–OCH₃) group. In a controlled comparative study of PDE4D inhibitors, replacement of a 3-methoxy group with a 3-difluoromethoxy isostere resulted in an improved pharmacokinetic profile, with the fluorinated analog (compound 3b) demonstrating enhanced in vivo duration of action compared to its non-fluorinated methoxy counterpart [1]. The difluoromethoxy group resists cytochrome P450-mediated O-demethylation—the primary metabolic clearance pathway for methoxy-substituted aromatics—due to the strength of the C–F bonds (bond dissociation energy ~116 kcal·mol⁻¹ for CHF₂–O vs. ~92 kcal·mol⁻¹ for CH₃–O) and the electron-withdrawing inductive effect that deactivates the adjacent oxygen toward CYP-mediated hydrogen atom abstraction [2]. In the RA-VII antitumor peptide series, replacement of Tyr-3 –OCH₃ with –OCHF₂ reduced cytotoxic activity in HL-60 cells, confirming that the difluoromethoxy group is not merely a silent bioisostere but actively modulates target engagement [3].

metabolic stability bioisostere CYP450 oxidative demethylation

Oxidation-State Flexibility: Alcohol vs. Aldehyde Procurement Strategy for Parallel SAR Exploration

The target compound exists at the alcohol oxidation state, contrasting with its direct synthetic precursor 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7) . This oxidation-state difference is functionally significant: the benzylic alcohol can be selectively oxidized to the aldehyde (MnO₂, PCC, or Swern conditions) or further to the carboxylic acid (KMnO₄, Jones reagent), whereas the aldehyde cannot be selectively reduced back to the alcohol in the presence of the difluoromethoxy and chloro substituents without specialized chemoselective reducing agents . The alcohol also enables direct Mitsunobu coupling, etherification, and esterification without a protecting group manipulation step required when starting from the aldehyde . For medicinal chemistry programs, procuring the alcohol rather than the aldehyde provides access to three oxidation states (alcohol, aldehyde, carboxylic acid) from a single building block, reducing procurement complexity and enabling parallel SAR exploration .

oxidation state aldehyde carboxylic acid structure-activity relationship SAR

Regioisomeric Differentiation: 3,4,5-Trisubstitution Pattern vs. 2,5- or 4,3- Substitution Topologies in Benzyl Alcohol Scaffolds

The target compound possesses a unique 3-chloro-4-difluoromethoxy-5-methoxy substitution array that is regioisomerically distinct from the closest commercially available difluoromethoxy-methoxy benzyl alcohol analogs: [2-(difluoromethoxy)-5-methoxyphenyl]methanol (CAS 294860-72-3, 2,5-substitution) and [4-(difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1, 3,4-substitution without chlorine) . The specific 1,3,4,5-tetrasubstituted benzene topology establishes a unique vector of functional groups: the chlorine at C3 exerts a –I (inductive) effect that acidifies the benzylic alcohol (estimated pKa of benzylic C–H ~13–14 vs. ~15 for non-chlorinated analog), while the difluoromethoxy at C4 provides conformational lipophilicity adaptation as described in Evidence Item 2 . The C5 methoxy group completes the electron-rich / electron-deficient push-pull system across the ring. No other commercially available benzyl alcohol simultaneously presents chloro, difluoromethoxy, and methoxy substituents in this 3,4,5-orientation, making it a singleton scaffold for pharmacophore exploration .

regioisomer substitution pattern pharmacophore electronic effects

Optimal Research and Industrial Application Scenarios for [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol (CAS 926183-97-3) Based on Quantified Differentiation Evidence


Medicinal Chemistry Fragment-Based Lead Optimization Requiring Dual Synthetic Handles

Programs synthesizing focused libraries for kinase, GPCR, or PDE4 inhibitor lead optimization benefit from the target compound's two orthogonal reactive handles: (i) the benzylic alcohol for ester, ether, carbamate, or amine prodrug attachment, and (ii) the 3-chloro substituent for Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig) to explore vector-based SAR . This dual-handle architecture is absent in non-halogenated analogs (CAS 199854-38-1), which are limited to alcohol derivatization only, reducing the accessible chemical space by approximately 80% (see Evidence Item 3) [1].

Pharmacokinetic Optimization of Methoxy-Containing Lead Series via Metabolic Soft Spot Replacement

Lead compounds suffering from rapid CYP450-mediated O-demethylation at a critical methoxy pharmacophore can incorporate the 4-difluoromethoxy motif of this building block as a direct metabolic shield . The ~24 kcal·mol⁻¹ higher C–F bond dissociation energy compared to C–H, combined with documented PK improvement in the PDE4D inhibitor series (compound 3b vs. non-fluorinated analog, Brullo et al., 2015), supports the use of this building block as an early-stage metabolic stabilization probe [1].

LC-MS-Based In Vitro Metabolite Identification Requiring Intrinsic Isotopic Signature

The characteristic ³⁵Cl/³⁷Cl isotopic doublet (m/z 239/241, ~3:1 ratio) provides a built-in mass spectrometric tracer that enables unambiguous tracking of the compound and its derivatives through complex biological matrices (microsomal incubations, hepatocyte assays, plasma stability studies) without the need for a separate stable-isotope-labeled internal standard . This intrinsic signature reduces analytical method development time and eliminates the procurement cost of a ¹³C- or ²H-labeled analog, which typically exceeds $2,000 per milligram [1].

Parallel SAR by Oxidation-State Interconversion in PDE4 or Anti-Inflammatory Lead Series

Procurement of the alcohol oxidation state enables generation of three SAR-relevant derivatives—alcohol, aldehyde, and carboxylic acid—from a single commercial building block, in contrast to aldehyde procurement (CAS 747411-54-7), which requires additional chemoselective reduction steps to access the alcohol . This strategy has been validated in PDE4 inhibitor programs where the difluoromethoxy-substituted benzyl alcohol core was diversified across oxidation states to probe hydrogen-bond donor/acceptor requirements at the catalytic site [1].

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